3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Übersicht

Beschreibung

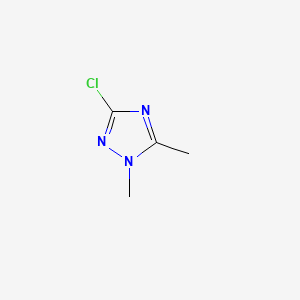

3-Chloro-1,5-dimethyl-1H-1,2,4-triazole is a chemical compound with the empirical formula C4H6ClN3. It is a solid substance .

Molecular Structure Analysis

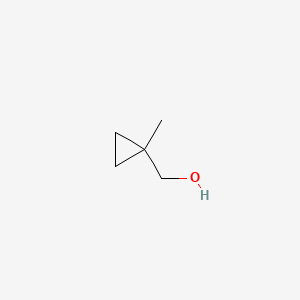

The molecular structure of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole can be represented by the SMILES stringClC1=NN(C)C(C)=N1 . The molecular weight is 144.17 . Physical And Chemical Properties Analysis

3-Chloro-1,5-dimethyl-1H-1,2,4-triazole is a solid substance . The exact physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

- Summary of Application : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

- Methods of Application : This review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .

- Results : This review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

- Summary of Application : 1,2,4-Triazoles, especially with unique structure and properties, have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

- Methods of Application : The key synthetic precursors were prepared from readily available acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride . Further transformations were performed following the convergent synthetic strategy .

- Results : These compounds are valuable building blocks for lead-oriented synthesis; they have also great potential for coordination chemistry .

Drug Discovery

Materials Science

- Summary of Application : 1,2,4-Triazole motif has been embedded into more than 30 approved and marketed medicines as well as more than 100 investigational and experimental drugs . Among them, ribavirin – an antiviral medication used to treat respiratory syncytial virus infection, hepatitis C, and many other viral diseases .

- Methods of Application : Ribavirin is one of the safest and most effective remedies needed in a health system . It has been included into the World Health Organization’s List of Essential Medicines .

- Results : Recent studies confirmed the successful application of ribavirin as a cure of COVID-19 .

- Summary of Application : 1,2,4-Triazoles, especially bearing additional functional groups, are very promising ligands for coordination chemistry with multiple coordination modes possible . They were used to obtain coordination polymers, blue-emitting organic light-emitting diodes, chemodynamic therapy agents against cancer cells, spin crossover nanoparticles, and other (potentially) useful materials .

- Methods of Application : The key synthetic precursors – 1,2,4-triazole-3 (5)-carboxylates were prepared from readily available acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride . Further transformations were performed following the convergent synthetic strategy .

- Results : These compounds are valuable building blocks for lead-oriented synthesis; they have also great potential for coordination chemistry .

Antiviral Medication

Coordination Chemistry

Safety And Hazards

Eigenschaften

IUPAC Name |

3-chloro-1,5-dimethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3/c1-3-6-4(5)7-8(3)2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTZKXBCNLOMSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205189 | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1,5-dimethyl-1H-1,2,4-triazole | |

CAS RN |

56616-94-5 | |

| Record name | 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56616-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-1,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.